molecular formula C8H12N4O3 B12579505 1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 445481-71-0

1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12579505
CAS No.: 445481-71-0
M. Wt: 212.21 g/mol
InChI Key: ORJBRBJCUMRUCJ-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a nitroso group, an isopropylamino group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as urea or guanidine with β-diketones under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Nitrosation: The nitroso group is introduced by treating the compound with nitrosating agents such as sodium nitrite in the presence of an acid.

    Amination: The isopropylamino group is introduced through nucleophilic substitution reactions using isopropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The isopropylamino group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a nitroso group and an isopropylamino group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

445481-71-0

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

1-methyl-5-nitroso-6-(propan-2-ylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N4O3/c1-4(2)9-6-5(11-15)7(13)10-8(14)12(6)3/h4,9H,1-3H3,(H,10,13,14)

InChI Key

ORJBRBJCUMRUCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=O)NC(=O)N1C)N=O

Origin of Product

United States

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